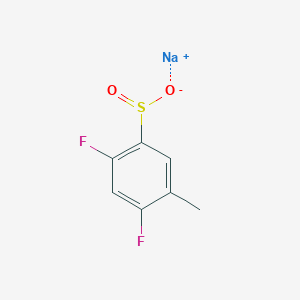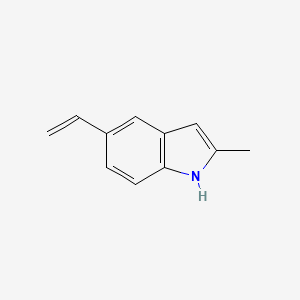
5-ethenyl-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethenyl-2-methyl-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-2-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include a suitable ethenyl-substituted ketone and phenylhydrazine .
Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-ethenyl-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 5-ethyl-2-methyl-1H-indole.
Substitution: Formation of 3-substituted indole derivatives.
Scientific Research Applications
Chemistry: 5-ethenyl-2-methyl-1H-indole is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, and antimicrobial agents. This compound may exhibit similar properties, making it a candidate for drug discovery and development .
Medicine: Indole derivatives have shown promise in treating various diseases, including cancer, inflammation, and infectious diseases. The unique structure of this compound may offer new therapeutic opportunities .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and fragrances. This compound can be utilized in the synthesis of these products, contributing to the development of new materials .
Mechanism of Action
The mechanism of action of 5-ethenyl-2-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or act as an agonist by activating specific receptors .
Comparison with Similar Compounds
2-methyl-1H-indole: Lacks the ethenyl group, resulting in different chemical and biological properties.
5-ethenyl-1H-indole: Lacks the methyl group at the 2-position, affecting its reactivity and applications.
5-methyl-2-ethenyl-1H-indole: Similar structure but with different substitution patterns, leading to unique properties.
Uniqueness: The presence of both the ethenyl and methyl groups in 5-ethenyl-2-methyl-1H-indole makes it a unique compound with distinct chemical reactivity and potential applications. Its structure allows for diverse modifications, making it valuable in various research and industrial fields.
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-ethenyl-2-methyl-1H-indole |
InChI |
InChI=1S/C11H11N/c1-3-9-4-5-11-10(7-9)6-8(2)12-11/h3-7,12H,1H2,2H3 |
InChI Key |
HHMGMUXNJRRYMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


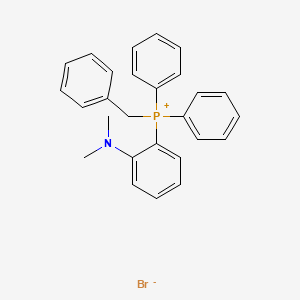
![3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13156196.png)
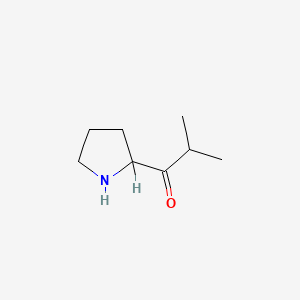
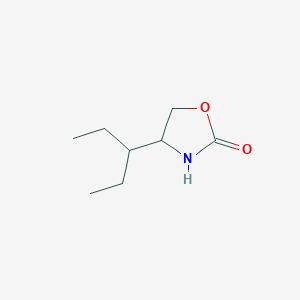

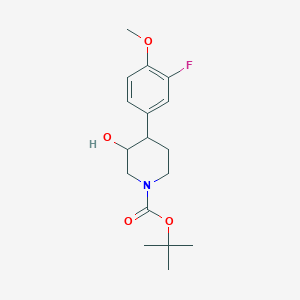


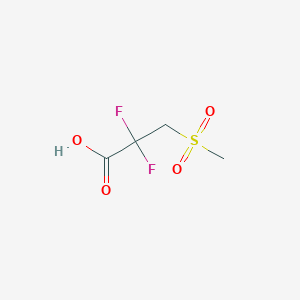
![1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13156256.png)
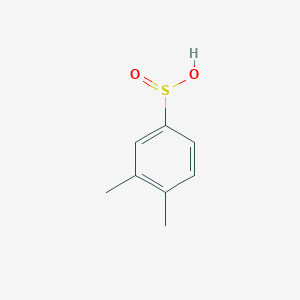
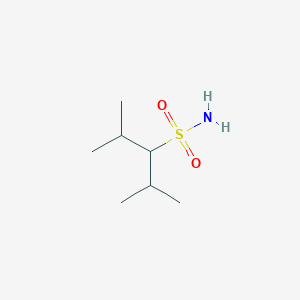
![1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane](/img/structure/B13156279.png)
